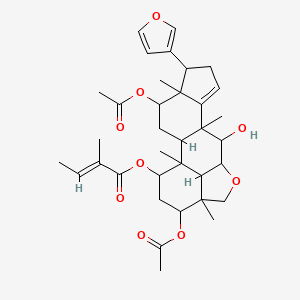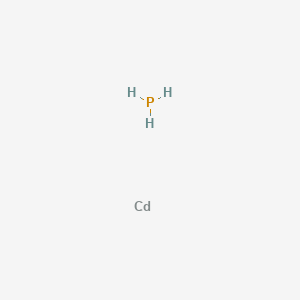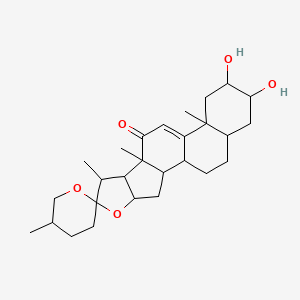
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one is a steroidal compound that belongs to the class of spirostanes. It is characterized by its unique spirostane skeleton, which includes a spiroketal ring system. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one typically involves multiple steps, starting from readily available steroidal precursors. One common synthetic route includes the following steps:
Oxidation: The precursor steroid undergoes oxidation to introduce a ketone group at the desired position.
Spiroketal Formation: The formation of the spiroketal ring system is accomplished through intramolecular cyclization reactions under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the oxidation, hydroxylation, and cyclization reactions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups present in the molecule.
Substitution: The hydroxyl groups at the 2alpha and 3beta positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of additional ketone or aldehyde groups.
Reduction: Conversion of ketone groups to alcohols.
Substitution: Formation of esters or ethers from the hydroxyl groups.
Aplicaciones Científicas De Investigación
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying spiroketal chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a chemical intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with steroid receptors, leading to modulation of gene expression and cellular responses.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (25R)-11,11-Dibromo-12-oxo-5alpha-spirostan-3beta-yl acetate
- (25R)-23-Bromo-11beta,12beta-epoxy-5alpha-spirostan-3beta-yl acetate
- (25R)-5alpha-Spirostane-3beta,12beta-diyl diacetate
Uniqueness
(25R)-2alpha,3beta-Dihydroxy-5alpha-spirost-9(11)-en-12-one is unique due to its specific hydroxylation pattern and spiroketal ring system. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C27H40O5 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3 |
Clave InChI |
LXLRCWVAWYFQIU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


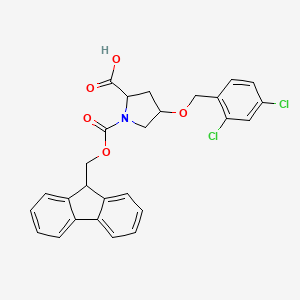
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)
![Poly(oxy-1,2-ethanediyl), alpha-[(9R)-6-hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-omega-methoxy-, sodium salt (1:1)](/img/structure/B12300880.png)
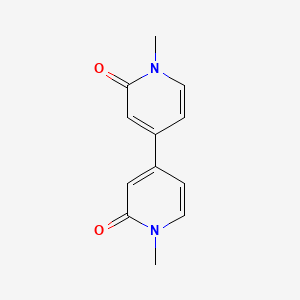
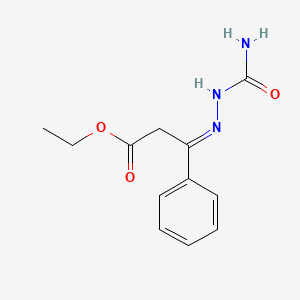

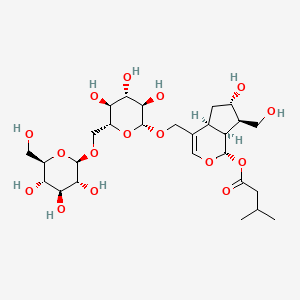
![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
![[Val3]-beta-Casomorphin (1-4) amide, bovine](/img/structure/B12300899.png)

![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
